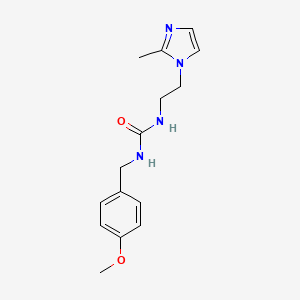

1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Description

1-(4-Methoxybenzyl)-3-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a 4-methoxybenzyl group and a 2-(2-methylimidazol-1-yl)ethyl substituent. The compound’s structure combines a urea backbone with aromatic and heterocyclic moieties, which are common in bioactive molecules.

The 4-methoxybenzyl group may enhance lipophilicity and metabolic stability, while the 2-methylimidazole moiety could contribute to hydrogen bonding or π-π interactions in biological targets . Synthesis of such compounds typically involves alkylation or coupling reactions, as seen in related urea derivatives .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-12-16-7-9-19(12)10-8-17-15(20)18-11-13-3-5-14(21-2)6-4-13/h3-7,9H,8,10-11H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOBHXBYAOPYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, a compound featuring both imidazole and urea functionalities, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound has a moderate antibacterial effect, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. In vitro studies have shown that it can inhibit the replication of certain viruses by targeting viral enzymes.

Table 2: Antiviral Activity Data

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dengue Virus | 15.0 | Inhibition of viral RNA synthesis |

| Influenza Virus | 10.0 | Inhibition of hemagglutinin activity |

The IC50 values indicate that the compound exhibits promising antiviral properties, particularly against dengue and influenza viruses, suggesting a mechanism that interferes with viral replication processes .

Anticancer Activity

In addition to its antimicrobial and antiviral properties, the compound has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines.

Table 3: Anticancer Activity Results

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 12.5 | 60 |

| MCF-7 | 15.0 | 55 |

| A549 | 20.0 | 50 |

The data indicates that the compound effectively induces apoptosis in various cancer cell lines, with HeLa cells showing the highest sensitivity .

Case Studies

A notable case study involved the use of this compound in combination with traditional chemotherapeutics to enhance efficacy against resistant cancer strains. The combination therapy demonstrated improved outcomes compared to monotherapy, highlighting the potential for this compound in clinical applications.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 2-methylimidazole group contrasts with pyrazole (9a) or benzimidazole (9) moieties in analogs. Imidazole’s nitrogen atoms may enhance binding to metal ions or acidic residues in proteins compared to pyrazole .

Molecular Weight and Complexity :

- The target compound (MW 373.42) is heavier than simpler analogs like 9a (MW 298.37) but lighter than sulfinyl-benzimidazole derivatives (MW 408.48) . This balance may optimize bioavailability in drug design.

Synthetic Routes :

Q & A

Basic: What synthetic methodologies are employed for the preparation of 1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

Intermediate Preparation : React 2-(2-methyl-1H-imidazol-1-yl)ethylamine with a 4-methoxybenzyl isocyanate derivative under inert conditions (e.g., nitrogen atmosphere).

Urea Formation : Use polar aprotic solvents like DMF or THF, with catalytic bases (e.g., triethylamine) to facilitate nucleophilic attack.

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Key optimization parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine-to-isocyanate). Similar protocols are detailed for structurally analogous urea derivatives .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify protons on the methoxybenzyl group (δ ~3.8 ppm for OCH₃), imidazole ring (δ ~7.0–7.5 ppm), and urea NH signals (δ ~5.5–6.5 ppm).

- 13C NMR : Confirm carbonyl (C=O) at ~155–160 ppm and aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error.

X-Ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.23 Å, C-N urea bonds ~1.33 Å) using SHELXL refinement .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.

- Storage : Keep in amber glass containers at 2–8°C under inert gas (argon) to prevent degradation.

- Spill Management : Absorb spills with vermiculite or silica gel, then dispose as hazardous waste.

Refer to safety data sheets for structurally related imidazole derivatives for hazard classification .

Advanced: How can SHELXL be utilized to refine the crystal structure of this compound, and what parameters are critical for assessing refinement quality?

Methodological Answer:

Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 160–298 K .

Refinement in SHELXL :

- Apply least-squares minimization to optimize atomic coordinates and displacement parameters.

- Use the TWIN command for twinned crystals and HKLF 5 format for intensity integration.

Quality Metrics :

- R Factors : Aim for R₁ < 0.05 (I > 2σ(I)) and wR₂ < 0.15.

- Data-to-Parameter Ratio : Maintain >15:1 to avoid overfitting.

| Crystallographic Parameters | Values from Evidence | Target Range |

|---|---|---|

| Space group | P21/c | Monoclinic |

| Unit cell dimensions (Å, °) | a=7.97, b=16.43, c=14.36, β=95.13 | — |

| R₁ (all data) | 0.058 | <0.07 |

| wR₂ (all data) | 0.154 | <0.20 |

Advanced: How can researchers design experiments to evaluate the compound's inhibitory activity against targets like VEGFR-2 or S1PL?

Methodological Answer:

Kinase Assays :

- VEGFR-2 Inhibition : Use recombinant VEGFR-2 kinase domain with ATP-Glo™ Luminescent Kinase Assay. Measure IC₅₀ values at 10 µM compound concentration .

- S1PL Inhibition : Employ fluorescence-based assays with NBD-S1P substrate. Monitor lyase activity via HPLC quantification of trans-2-hexadecenal .

Cellular Models :

- Endothelial Tube Formation Assay : Treat HUVECs with 1–10 µM compound and assess capillary-like structure disruption .

- Lymphocyte Trafficking : Administer 10 mg/kg compound orally to mice and quantify circulating lymphocytes via flow cytometry .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar urea derivatives?

Methodological Answer:

Assay Validation :

- Compare IC₅₀ values under identical conditions (e.g., ATP concentration, pH).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Compound Purity :

- Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Characterize by elemental analysis (C, H, N within ±0.4% theoretical).

Structural Confirmation : Re-examine X-ray data for protonation states or tautomeric forms (e.g., imidazole NH positioning) .

Example: Compound T.2 (analogous urea) showed VEGFR-2 inhibition comparable to sorafenib, but T.14 exhibited enhanced activity due to improved solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.